

# "2-Ethoxy-4-hydroxythiazole-5-carbonitrile"

## physical and chemical properties

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### Compound of Interest

Compound Name: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

Cat. No.: B2985985

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An In-Depth Technical Guide to **2-Ethoxy-4-hydroxythiazole-5-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Foreword: Unveiling the Potential of a Unique Thiazole Scaffold

The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds, including FDA-approved drugs and natural products like Vitamin B1.<sup>[1]</sup> Its aromatic system and versatile reactive positions make it a privileged scaffold in medicinal chemistry.<sup>[1][2]</sup> This guide focuses on a specific, intriguing derivative: **2-Ethoxy-4-hydroxythiazole-5-carbonitrile**. Characterized by a unique substitution pattern—an electron-donating ethoxy group, an acidic hydroxyl group, and an electron-withdrawing nitrile group—this molecule presents a complex and largely unexplored profile.<sup>[1]</sup> A review of current scientific literature reveals its primary status as a chemical intermediate, with a notable absence of dedicated research into its specific synthesis or applications.<sup>[1]</sup> This document aims to bridge that gap by synthesizing available data with foundational chemical principles to provide a comprehensive technical overview, highlighting its potential for future research and development.

## Core Physicochemical & Structural Properties

A molecule's fundamental properties dictate its behavior in both chemical and biological systems. The combination of functional groups on this thiazole core suggests a nuanced reactivity profile.

## Key Identifiers and Properties

The quantitative data for **2-Ethoxy-4-hydroxythiazole-5-carbonitrile** is summarized below. It is important to note that some physical properties, such as boiling point, are predicted values due to the lack of extensive experimental studies.

| Property                | Value   | Source    |
|-------------------------|---|-----------|
| CAS Number              | 59965-53-6  | [1][3][4] |
| Molecular Formula       | C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> S | [1][4]    |
| Molecular Weight        | 170.19 g/mol  | [1]       |
| Predicted Boiling Point | 326.1 ± 52.0 °C   | [1]       |
| Purity (Typical)        | ≥95%  | [3][4]    |
| InChI Key               | PMGJBShmChYQKW-UHFFFAOYSA-N                                   | [4]       |

## Structural Analysis and Tautomerism

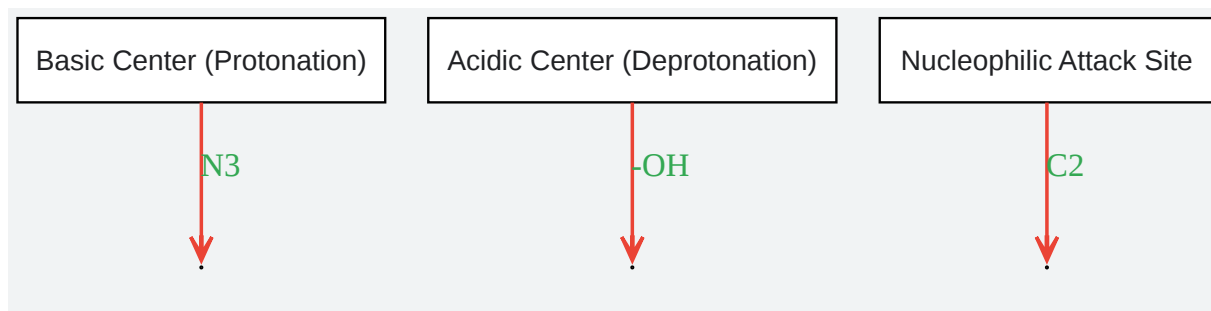
The structure is defined by a central thiazole ring with three distinct functional groups:

- **2-Ethoxy Group (-OCH<sub>2</sub>CH<sub>3</sub>):** An electron-donating group that influences the electron density of the thiazole ring.
- **4-Hydroxyl Group (-OH):** A potentially acidic group that can participate in hydrogen bonding and chemical reactions. Its position is critical for tautomerism.
- **5-Carbonitrile Group (-C≡N):** A strong electron-withdrawing group that significantly impacts the molecule's electronic properties and reactivity.[1]

A key structural consideration for 4-hydroxythiazole derivatives is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form and a

thiazol-4(5H)-one (keto) form. This dynamic equilibrium is a crucial phenomenon in medicinal chemistry, as different tautomers can exhibit distinct biological activities and binding affinities.

[5]



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